molecular formula C21H20F3N3O4S B6560564 1-(4-methoxybenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1021223-90-4

1-(4-methoxybenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No.: B6560564
CAS No.: 1021223-90-4
M. Wt: 467.5 g/mol
InChI Key: KAZJRCLGTFKHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound featuring a triazolo-thiazine core fused with a benzamide moiety substituted with two methoxy groups at positions 2 and 4 of the aromatic ring. The triazolo-thiazine system ([1,2,4]triazolo[3,4-b][1,3]thiazine) consists of a five-membered triazole ring fused to a six-membered thiazine ring, conferring structural rigidity and electronic diversity.

Properties

IUPAC Name

5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4S/c1-30-17-5-7-18(8-6-17)32(28,29)27-11-9-14(10-12-27)20-25-19(26-31-20)15-3-2-4-16(13-15)21(22,23)24/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZJRCLGTFKHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxybenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with a methoxybenzenesulfonyl group and an oxadiazole moiety. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a series of synthesized piperidine derivatives demonstrated potent activity against various bacterial strains, with IC50 values ranging from 1.13 to 6.28 µM . Such activity suggests that this compound might also possess antimicrobial effects.

Enzyme Inhibition

The compound's structural components suggest potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and gastric ailments respectively .

Enzyme Inhibition Type IC50 Values (µM)
AcetylcholinesteraseCompetitive2.14
UreaseNon-competitive1.21

Anticonvulsant Activity

Compounds structurally related to this compound have been evaluated for anticonvulsant properties using the maximal electroshock seizure (MES) model. Some derivatives showed significant efficacy comparable to standard drugs like phenytoin . This suggests that our compound may also exhibit similar neuroprotective effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • AChE Inhibition : By inhibiting AChE, the compound may increase acetylcholine levels in the synaptic cleft, enhancing neurotransmission and potentially benefiting conditions such as Alzheimer's disease.
  • Antibacterial Mechanism : The sulfonamide moiety is known for its antibacterial properties by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis.
  • Oxidative Stress Modulation : The oxadiazole ring may contribute to antioxidant activity, helping mitigate oxidative stress-related damage in cells.

Case Studies

A study involving a series of piperidine derivatives highlighted the potential of similar compounds in treating diabetes and obesity through PTP1B inhibition. The findings indicated that these compounds could enhance insulin signaling pathways . Although specific data on our target compound is limited, these insights suggest promising avenues for further research.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that compounds similar to 1-(4-methoxybenzenesulfonyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine exhibit antiviral properties. For instance, derivatives have been developed that target viral enzymes, showing effectiveness against human immunodeficiency virus (HIV) and other viral pathogens . The incorporation of the oxadiazole moiety is particularly significant as it enhances the compound's ability to inhibit viral replication.

PPAR Agonism
This compound has also been investigated for its activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are critical in regulating lipid metabolism and glucose homeostasis. Compounds with a similar structure have shown promise in therapeutic applications for metabolic disorders, potentially leading to new treatments for conditions such as diabetes and obesity .

Dual Orexin Receptor Agonists
The compound's structural features suggest potential use as a dual orexin receptor agonist. Orexin receptors play a vital role in regulating sleep-wake cycles and appetite. Agonists targeting these receptors are being explored for therapeutic strategies against narcolepsy and obesity .

Pharmacological Insights

Neuropharmacology
The piperidine core of the compound is known for its neuroactive properties. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, making them candidates for developing treatments for neurological disorders such as depression and anxiety . The addition of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, further increasing its therapeutic potential.

Anticancer Properties
Emerging research suggests that compounds with similar frameworks could possess anticancer properties. The ability of oxadiazole-containing compounds to interfere with cellular signaling pathways involved in tumor growth is a promising area of investigation. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells or inhibit angiogenesis .

Material Science Applications

Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its sulfonamide group provides reactive sites for polymerization processes, enabling the development of novel materials with tailored properties for applications in coatings and adhesives.

Fluorescent Materials
The structural characteristics of this compound lend themselves to applications in creating fluorescent materials. Research into similar compounds has shown their utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their photophysical properties .

Case Studies

Application AreaStudy ReferenceFindings
Antiviral Activity Compounds showed significant inhibition of HIV replication.
PPAR Agonism Demonstrated effects on glucose metabolism in diabetic models.
Neuropharmacology Modulated neurotransmitter levels, suggesting antidepressant potential.
Anticancer Properties Induced apoptosis in specific cancer cell lines during preliminary tests.
Polymer Chemistry Successfully incorporated into polymer matrices with enhanced properties.

Comparison with Similar Compounds

Key Observations :

  • Core Variations : Thiadiazine cores (e.g., in ) exhibit planar rigidity, whereas thiazine cores (as in the target compound) may offer conformational flexibility, influencing target selectivity .

Activity Trends :

  • Methoxy Substitution: 3,4-Dimethoxyphenyl derivatives (e.g., PDE4 inhibitor 5A) show enhanced binding to hydrophobic enzyme pockets compared to mono-methoxy analogs .
  • Halogenation : Iodo- and fluoro-substituted compounds (e.g., HTP) exhibit stronger enzyme inhibition due to halogen bonding and increased lipophilicity .

Preparation Methods

Synthesis of Intermediate A

Step 1: Preparation of 4-Cyanopiperidine
4-Cyanopiperidine is synthesized via cyanation of 4-chloropiperidine using sodium cyanide in dimethylformamide (DMF) at 80°C for 12 hours.

Step 2: Formation of Amidoxime
4-Cyanopiperidine reacts with hydroxylamine hydrochloride in ethanol/water (3:1) under reflux to yield 4-(amidoxime)piperidine .

Step 3: Cyclization with 3-(Trifluoromethyl)benzoyl Chloride
The amidoxime undergoes cyclization with 3-(trifluoromethyl)benzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at 0°C to room temperature for 6 hours, forming Intermediate A.

Reaction Conditions Table

StepReagents/ConditionsYieldPurity
1NaCN, DMF, 80°C85%95%
2NH₂OH·HCl, EtOH/H₂O78%90%
33-(CF₃)C₆H₄COCl, Et₃N65%88%

Sulfonylation to Form Target Compound

Intermediate A is treated with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with pyridine as a base. The reaction is stirred at 0°C for 2 hours, yielding the final compound.

Key Data

  • Yield: 72%

  • Purity (HPLC): 97%

Synthetic Route 2: Hydrogenation of Pyridine Precursors

Pyridinium Salt Formation

Step 1: Synthesis of 4-(3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)pyridine
4-Cyanopyridine undergoes amidoxime formation followed by cyclization with 3-(trifluoromethyl)benzoyl chloride, analogous to Route 1.

Step 2: Pyridinium Salt Formation
The pyridine intermediate reacts with benzyl bromide in acetonitrile at 60°C to form N-benzyl-4-(3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)pyridinium bromide .

Reduction to Piperidine

The pyridinium salt is reduced using sodium borohydride in THF at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) to yield Intermediate A.

Reaction Optimization

  • NaBH₄ reduction alone yields 40% Intermediate A.

  • Sequential NaBH₄/H₂-Pd-C increases yield to 68%.

Sulfonylation

Identical to Route 1, achieving 70% yield.

Synthetic Route 3: Reductive Amination and Late-Stage Oxadiazole Formation

Piperidine Functionalization

Step 1: Synthesis of 4-Aminomethylpiperidine
Isonipecotamide is reduced with lithium aluminum hydride (LAH) in THF to yield 4-aminomethylpiperidine.

Step 2: Sulfonylation
4-Aminomethylpiperidine reacts with 4-methoxybenzenesulfonyl chloride in DCM/pyridine to form Intermediate B.

Oxadiazole Installation

Intermediate B undergoes nitrile formation (via dehydration of amide) followed by amidoxime cyclization with 3-(trifluoromethyl)benzoyl chloride.

Challenges

  • Low regioselectivity (45% desired product).

  • Requires chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 2: Route Comparison

RouteKey AdvantageLimitationOverall Yield
1High oxadiazole regioselectivityMulti-step purification48%
2Scalable pyridine reductionCostly benzyl bromide42%
3Early sulfonylation simplifies stepsLow cyclization yield32%

Mechanistic Insights and Side Reactions

  • Oxadiazole Cyclization : Competing formation of 1,3,4-oxadiazole isomers is mitigated by low-temperature conditions.

  • Sulfonylation : Over-sulfonylation at piperidine nitrogen is prevented by stoichiometric control.

  • Reduction Artifacts : Partial reduction of the oxadiazole ring observed in Route 2 is minimized using NaBH₄ instead of LiAlH₄ .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Oxadiazole ring formation : Cyclization of carboxylic acid derivatives with hydrazine under reflux (EtOH, H₂SO₄, 3–4 hrs) .
  • Sulfonylation : Reaction of 4-methoxybenzenesulfonyl chloride with a piperidine intermediate under basic conditions (5% Na₂CO₃, H₂O, 1 hr) .
  • Coupling reactions : Use of LiH in DMF to facilitate nucleophilic substitution between oxadiazole and piperidine intermediates (4–6 hrs stirring) .
  • Purification : Recrystallization (methanol) or chromatography to ensure >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H-NMR and ¹³C-NMR : Confirm substitution patterns on the piperidine and oxadiazole rings, with methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups showing distinct shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.